3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine
Overview
Description
3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine is a chemical compound with the molecular formula C13H18BrNO . It belongs to the class of organic compounds known as azetidines, which are compounds containing an azetidine ring, a three-member ring with one nitrogen atom and three carbon atoms .
Physical And Chemical Properties Analysis
The boiling point of 3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine is not provided in the search results . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Stereoselective Synthesis and Ring Transformation
The compound 3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine demonstrates reactivity in stereoselective synthesis. For instance, 2-(2-mesyloxyethyl)azetidines, with structural similarities, undergo monochloroalane reduction and mesylation, leading to the stereoselective formation of various 4-substituted piperidines. These reactions involve transient 1-azoniabicyclo[2.2.0]hexanes, which undergo an S(N)2-type ring opening, forming azaheterocycles. This methodology is a convenient alternative for preparing 3,4-disubstituted piperidines and is valuable in medicinal chemistry (Mollet et al., 2011).
Antimicrobial Potential
Compounds structurally related to 3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine, such as 3-(4-bromo phenyl) azetidine, have been synthesized and characterized, showing potential as antimicrobial agents. This synthesis involves a sequence of reactions starting from 2-(4-bromo phenyl) methyl cyanide, leading to various intermediate compounds before forming the final azetidine structure (Doraswamy & Ramana, 2013).
Catalyzed Reactions and Derivatization
Calcium(II)-catalyzed Friedel-Crafts reactions have been utilized to synthesize 3,3-Diarylazetidines, including derivatives of 3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine. These azetidines can be further modified through the azetidine nitrogen and aromatic groups, highlighting their versatility and potential in drug discovery (Denis et al., 2018).
Functionalized Azetidine Synthesis
The synthetic utility of compounds similar to 3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine, such as 3-bromo-3-ethylazetidines, has been demonstrated in the preparation of various functionalized azetidines. These include 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, and other substituted azetidines, showcasing the compound's potential as a precursor for diverse synthetic applications (Stankovic et al., 2013).
Safety And Hazards
The safety information provided includes a list of precautionary statements. For example, it is advised to keep the compound away from heat/sparks/open flames/hot surfaces, and it should not be sprayed on an open flame or other ignition source . It is also recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact during pregnancy/while nursing . Protective measures such as wearing protective gloves/clothing/eye protection/face protection are also suggested .
properties
IUPAC Name |
3-(2-bromo-4-butan-2-ylphenoxy)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-3-9(2)10-4-5-13(12(14)6-10)16-11-7-15-8-11/h4-6,9,11,15H,3,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFHVFDNAPIOQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OC2CNC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249465 | |
Record name | 3-[2-Bromo-4-(1-methylpropyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine | |
CAS RN |
1219956-81-6 | |
Record name | 3-[2-Bromo-4-(1-methylpropyl)phenoxy]azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219956-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-Bromo-4-(1-methylpropyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.